Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound also includes a carbamoylphenoxy group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-nitrobenzamide with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-nitroanilino)piperidine-1-carboxylate
- Ethyl 4-(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Ethyl 4-(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoylphenoxy group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-7-11(8-10-17)21-13-6-4-3-5-12(13)14(16)18/h3-6,11H,2,7-10H2,1H3,(H2,16,18) |
InChI Key |
OTABGURGVPMYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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